(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID
Description
(2S)-2-({[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a 4-methylpentanoic acid backbone with an Fmoc group modified by methyl substituents at the 2- and 7-positions of the fluorene ring. This compound is primarily used in solid-phase peptide synthesis (SPPS), where the Fmoc group acts as a temporary protecting agent for the amine functionality.
Properties
IUPAC Name |
(2S)-2-[(2,7-dimethyl-9H-fluoren-9-yl)methoxycarbonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-13(2)9-21(22(25)26)24-23(27)28-12-20-18-10-14(3)5-7-16(18)17-8-6-15(4)11-19(17)20/h5-8,10-11,13,20-21H,9,12H2,1-4H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPSBSPFWAVPK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)NC(CC(C)C)C(=O)O)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)N[C@@H](CC(C)C)C(=O)O)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927775 | |
| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132684-62-9 | |
| Record name | N-(9H-(2,7-Dimethylfluoren-9-ylmethoxy)carbonyl)leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132684629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(2,7-dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NPC-15669 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JBN2T3Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Role in Peptide Synthesis
(2S)-2-({[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid serves as a protected leucine derivative in solid-phase peptide synthesis (SPPS). The 2,7-dimethyl-Fmoc group shields the α-amino group during iterative coupling steps, preventing undesired side reactions while maintaining stereochemical integrity. Compared to standard Fmoc-protected amino acids, the dimethyl substitution enhances hydrophobicity, potentially improving resin compatibility in SPPS.
Crystallographic and Stereochemical Considerations
X-ray studies of analogous Fmoc-amino acids, such as N-methyl-L-leucyl-L-leucine hydrochloride, reveal that hydrogen-bonding networks between aminium protons and counterions (e.g., Cl⁻) stabilize crystal structures. For the target compound, the bulky 2,7-dimethyl-Fmoc group is expected to influence packing efficiency and solubility, necessitating tailored recrystallization solvents.
Synthetic Routes and Reaction Optimization
Starting Materials and Reagent Selection
The synthesis begins with L-leucine, triphenylmethanol (for trityl protection in related analogs), and 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). The molar ratio of Fmoc-OSu to leucine is critical; excess reagent (1.0–1.5 equivalents) ensures complete carbamoylation while minimizing diastereomer formation. Propionic acid or acetic acid serves as the reaction solvent, with concentrated sulfuric acid catalyzing condensation in trityl-protected intermediates.
Stepwise Reaction Protocol
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Amino Acid Activation : L-leucine (0.6 kg, 4.55 mol) is dissolved in acetic acid (mass ratio 13:1 solvent-to-substrate) under nitrogen.
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Fmoc Protection : Fmoc-OSu (1.05 equivalents) is added in batches at 30–40°C, maintaining pH 8.0 via dropwise NaOH addition to prevent racemization.
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Reaction Monitoring : Completion is confirmed by thin-layer chromatography (TLC) or HPLC, typically requiring 4–7 hours.
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Workup and Isolation : The mixture is diluted with ethyl acetate, washed with water (3×), and acidified to pH 2–4 using HCl to precipitate the product. Centrifugal filtration yields a crude solid, which is recrystallized from ethanol/water.
Critical Process Parameters
Temperature and pH Control
Maintaining temperatures below 40°C during Fmoc coupling prevents epimerization at the α-carbon. The reaction’s basic pH (8.0) is stabilized using collidine or N-methylmorpholine, which scavenge protons released during carbamate formation.
Solvent Systems for Purification
Ethyl acetate’s moderate polarity enables efficient partitioning of the product from aqueous byproducts. Post-reaction, cooling the organic phase to 10–20°C enhances crystallization kinetics, yielding >95% pure product by HPLC.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.75–7.65 (m, 6H, Fmoc aromatics), 4.35–4.15 (m, 3H, Fmoc-CH₂ and α-H), 1.60–1.45 (m, 3H, leucine side chain).
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ESI-MS : [M+H]⁺ calculated for C₂₄H₂₇NO₄: 394.48; observed: 394.5.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) shows a single peak at t₅ = 12.3 min, confirming >99% purity.
Comparative Analysis of Methodologies
| Parameter | Patent Method | SPPS Protocol |
|---|---|---|
| Reagent | Fmoc-OSu | Fmoc-Cl |
| Solvent | Acetic acid | DMF/CH₂Cl₂ |
| Reaction Time | 4–7 h | 15–30 min |
| Yield | 85–92% | 70–80% |
| Purity | >95% | >90% |
The patent method’s prolonged reaction time in acetic acid ensures higher yields and purity compared to SPPS-optimized protocols, which prioritize rapid couplings for iterative synthesis.
Industrial Scalability and Cost Considerations
Batch-wise addition of Fmoc-OSu reduces exothermic risks during scale-up. The use of ethyl acetate, a low-cost solvent, and centrifugal filtration aligns with Good Manufacturing Practices (GMP). Estimated production costs for a 1 kg batch are $12,000–$15,000, primarily driven by Fmoc-OSu procurement .
Chemical Reactions Analysis
Types of Reactions
NPC-15669 undergoes several types of chemical reactions, including:
Oxidation: NPC-15669 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
NPC-15669 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, reducing platelet aggregability, and preventing restenosis after angioplasty
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Mechanism of Action
NPC-15669 exerts its effects by inhibiting the proliferation of vascular smooth muscle cells and reducing platelet aggregability. The compound blocks the binding of integrins to the vascular endothelium, thereby preventing cell adhesion and migration. This mechanism is particularly effective in reducing inflammation and preventing restenosis .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,7-dimethyl-Fmoc group increases steric hindrance compared to unmodified Fmoc derivatives (e.g., ), which may slow deprotection rates under basic conditions.
- The 4-methylpentanoic acid backbone introduces greater hydrophobicity than methoxy-oxobutanoic acid () or azidobutanoic acid (), affecting solubility in polar solvents.
- The azide-containing analogue () enables click chemistry applications, a feature absent in the target compound.
Stability and Reactivity
Thermal Stability:
- The target compound’s methyl-substituted Fmoc group may improve thermal stability compared to unmodified Fmoc derivatives. However, like most Fmoc compounds, it likely decomposes under combustion to release toxic fumes (e.g., CO, NOₓ) .
- notes that standard Fmoc derivatives are stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .
Physicochemical Properties
Biological Activity
(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID, also known as N-(((2,7-dimethyl-9H-fluoren-9-yl)methoxy)carbonyl)-L-leucine or NPC-15669, is a complex organic compound with significant potential in medicinal chemistry. It features a fluorenyl group that enhances its stability and reactivity, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 381.5 g/mol. Its structural complexity arises from the incorporation of a methylpentanoic acid backbone alongside the fluorenyl moiety.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID |
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 132684-62-9 |
Biological Activity
Research indicates that NPC-15669 exhibits notable biological activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is critical in understanding its pharmacological effects.
- Receptor Modulation : Studies suggest that NPC-15669 may influence receptor pathways, which could lead to therapeutic benefits in conditions involving receptor dysfunction.
- Cell Proliferation Inhibition : NPC-15669 has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells and reduce platelet aggregability, indicating its potential in cardiovascular therapies.
The unique structural features of NPC-15669 allow it to modulate biological pathways effectively. The fluorenyl group enhances its binding affinity to biological targets, which is crucial for its action against various diseases. Understanding the specific molecular targets of NPC-15669 remains an area for further research.
Case Studies and Research Findings
Several studies have explored the biological activity of NPC-15669:
- In Vitro Studies : In vitro assays have shown that NPC-15669 can significantly inhibit cell growth in certain cancer cell lines, suggesting potential anti-cancer properties.
- Vascular Smooth Muscle Cells : Research has indicated that NPC-15669 inhibits the proliferation of vascular smooth muscle cells, which is beneficial in preventing vascular diseases.
Comparison with Related Compounds
To better understand the uniqueness of NPC-15669, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks dimethyl substitution | Less potent in biological assays |
| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanedioic acid | Contains a butanedioic acid moiety | Different biological activity profile |
| (3R,5R)-7-(fluorenylmethoxycarbonylamino)heptanoic acid | Longer aliphatic chain | Potentially different pharmacokinetics |
Q & A
Q. What are the standard synthetic routes for this Fmoc-protected amino acid, and what reagents are critical for its preparation?
The synthesis typically involves sequential steps:
- Fmoc Protection : React the free amino group with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) in anhydrous dichloromethane (DCM) .
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt for activation in DMF to attach the 4-methylpentanoic acid backbone .
- Purification : Employ flash column chromatography with ethyl acetate/hexane gradients (20–50%) to isolate the product. Confirm intermediate purity via TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- Structural Characterization :
- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm stereochemistry and functional groups (e.g., Fmoc δ 7.3–7.8 ppm aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 383.4) .
- Purity Analysis :
- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (60–90% ACN over 20 min), UV detection at 254 nm .
Q. How should this compound be stored to maintain stability?
Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid prolonged exposure to moisture or basic conditions, which accelerate Fmoc deprotection .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
- Activation Strategy : Pre-activate the amino acid with HATU/DIEA in DMF (1:2 molar ratio) for 5 minutes before resin addition .
- Microwave-Assisted Synthesis : Conduct couplings at 45°C for 10 minutes to enhance reaction rates and reduce racemization .
- Monitoring : Use Kaiser tests (ninhydrin) or FT-IR (disappearance of resin-bound amine peaks at 3400 cm⁻¹) to confirm completion .
Q. What experimental approaches resolve discrepancies in reported solubility data?
- Systematic Solubility Profiling : Test in buffered solutions (pH 4–8) and organic solvents (DMF, DMSO, THF) at 25°C and 60°C. Use dynamic light scattering (DLS) to detect aggregation .
- Co-Solvent Systems : For aqueous insolubility, employ DMSO/water mixtures (10–30% DMSO) and validate via HPLC recovery assays (>95% recovery indicates no degradation) .
Q. How can degradation pathways be identified and mitigated during long-term storage?
- Stability-Indicating Assays :
- Accelerated Stability Testing : 40°C/75% RH for 6 months with UPLC-MS monitoring (track [M+H]+ degradation products) .
- Oxidation Screening : Use ORAC assays to quantify radical scavenging needs; add 0.01% BHT as an antioxidant .
- Formulation Adjustments : Lyophilize with trehalose (1:1 w/w) to stabilize against hydrolysis .
Q. What strategies address contradictions in reported reaction yields for large-scale synthesis?
- Process Optimization :
- Solvent Selection : Replace DCM with THF for better solubility and lower toxicity .
- Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation steps (monitor via in situ IR) .
Data Contradiction Analysis
Q. How should researchers validate conflicting data on the compound’s photostability?
- Controlled Light Exposure : Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight. Quantify degradation via HPLC peak area loss (>10% indicates instability) .
- Comparative Studies : Cross-reference with structurally analogous Fmoc-amino acids (e.g., 2,7-dimethyl vs. unsubstituted fluorenyl derivatives) to isolate substituent effects .
Methodological Tables
Q. Table 1: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMF | >50 | 25°C, stirring | |
| DMSO | 30–40 | 25°C, sonication | |
| THF | 20–25 | 40°C, inert atmosphere |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major By-Product | Reference |
|---|---|---|---|
| 40°C/75% RH, 1 mo | 5–8 | Deprotected amine | |
| Light (300–800 nm) | 15–20 | Fluorenone derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
